molecular formula C26H27FN2O3 B2982764 3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1904203-46-8

3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2982764
CAS No.: 1904203-46-8
M. Wt: 434.511
InChI Key: ZHLOYAOXXLAFJO-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a fluorophenoxy-substituted phenyl group and a pyridinyl-tetrahydro-2H-pyran-4-ylmethylamine moiety. Key structural attributes include:

  • Aromatic fluorination: The 4-fluorophenoxy group enhances lipophilicity and metabolic stability .
  • Heterocyclic backbone: The pyridine and tetrahydropyran rings contribute to conformational rigidity and receptor binding specificity.
  • Amide linkage: The propanamide scaffold facilitates hydrogen bonding, a critical feature for enzyme or receptor interactions.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O3/c27-22-7-9-23(10-8-22)32-24-5-1-3-19(17-24)6-11-25(30)29-26(20-12-15-31-16-13-20)21-4-2-14-28-18-21/h1-5,7-10,14,17-18,20,26H,6,11-13,15-16H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLOYAOXXLAFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: Used as a building block for more complex molecules in organic synthesis, serving as a precursor for other fluorinated aromatic compounds.

  • Medicine: Investigated for its pharmacological properties, possibly serving as a lead compound in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.

  • Industry: Applied in material science for the development of advanced polymers or coatings due to its fluorinated aromatic structure.

5. Mechanism of Action: The mechanism of action of 3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide involves binding to specific molecular targets, such as receptors or enzymes. Its aromatic rings and fluorine atom facilitate strong π-π stacking interactions and hydrogen bonding, enhancing its binding affinity and specificity. These interactions can modulate biochemical pathways, influencing cellular processes and physiological outcomes.

6. Comparison with Similar Compounds: Compared to similar compounds, such as other fluorinated aromatic amides, this compound is distinguished by its unique combination of a fluorinated phenyl group and a pyran-tethered pyridine ring. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for forming diverse non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The provided evidence highlights several compounds with overlapping structural motifs, though none directly match the target molecule. Key analogues include:

Compound 51 ():
  • Structure : 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide.
  • Comparison :
    • Shares an aromatic fluorinated group (chloro-fluorophenyl) and carboxamide backbone.
    • Lacks the pyridine-tetrahydropyran hybrid but includes a tetrahydropyrimidine ring.
  • Synthesis : Prepared via EDC·HCl/HOBt-mediated coupling, similar to standard amide bond formation methods .
N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine ():
  • Structure : Cyclopentyl-tetrahydropyran-4-amine with a phenyl-dihydropyridine carbonyl group.
  • Comparison: Contains a tetrahydropyran-4-amine group analogous to the target compound’s tetrahydro-2H-pyran moiety. Replaces the fluorophenoxy-phenyl group with a phenyl-dihydropyridine system.
  • Synthesis : Reductive amination using sodium triacetoxyborohydride, a method applicable to tertiary amine formation .
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():
  • Structure : Piperazine-linked pyrimidine with tetrahydropyran-4-amine.
  • Comparison: Shares the tetrahydropyran-4-amine group but incorporates a trifluoromethylpyrimidine-piperazine system.

Structural and Functional Data Table

Compound Key Features Molecular Formula Molecular Weight (Da) Synthetic Method
Target Compound 4-fluorophenoxy-phenyl, pyridinyl-tetrahydro-2H-pyran C₂₆H₂₈FN₂O₃ 444.4 (calculated) Not described in evidence
Compound 51 () 3-chloro-4-fluorophenyl, tetrahydropyrimidine C₂₇H₂₃ClF₂N₂O₂ 488.9 (calculated) EDC·HCl/HOBt-mediated coupling
Example 14 () Phenylpiperidin-1-yl, tetrahydro-2H-pyran-4-amine C₂₅H₃₈N₂O₂ 399.2 (observed) Reductive amination
Example 5 () Trifluoromethylphenyl-piperazine, tetrahydropyran-4-amine C₂₇H₄₀F₃N₃O₂ 496.2 (observed) Reductive amination

Key Differentiators

Fluorination Pattern: The target compound’s 4-fluorophenoxy group contrasts with trifluoromethyl () or chloro-fluoro () substituents in analogues. Fluorophenoxy groups balance lipophilicity and electronic effects differently than bulkier CF₃ groups.

Heterocyclic Diversity :

  • The pyridine-tetrahydropyran hybrid in the target is distinct from piperazine () or dihydropyridine () systems in analogues. This may influence target selectivity or pharmacokinetics.

Synthetic Complexity :

  • While analogues use reductive amination () or carboxamide coupling (), the target’s synthesis likely requires multi-step functionalization of both aromatic and pyran rings.

Research Implications

  • Pharmacological Potential: The tetrahydropyran-4-amine group in the target and analogues () is associated with blood-brain barrier penetration, suggesting CNS applications.
  • Optimization Strategies : Introducing trifluoromethyl groups (as in ) could enhance metabolic stability, while pyridine rings (target) may improve aqueous solubility.

Biological Activity

The compound 3-(3-(4-fluorophenoxy)phenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide, also known by its CAS number 757251-39-1, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₃H₁₂FN₃O₂, with a molecular weight of 261.25 g/mol. The compound features a fluorophenoxy group, a pyridine moiety, and a tetrahydro-pyran structure, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₂FN₃O₂
Molecular Weight261.25 g/mol
CAS Number757251-39-1
H-bond Acceptors4
H-bond Donors2

Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Kinases : Many pyridine derivatives act as inhibitors of various kinases implicated in cancer and other diseases.
  • Anti-inflammatory Effects : Compounds with tetrahydropyran structures can modulate inflammatory pathways.

The specific mechanism of action for this compound is still under investigation, but it may involve modulation of signaling pathways related to cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of similar compounds. For instance, derivatives that share structural components with our compound have shown significant activity against various cancer cell lines, including:

  • IC50 Values : Inhibitory concentrations that lead to a 50% reduction in cell viability have been reported as low as 25 nM for related compounds targeting ALK5 (activin-like kinase 5), which is involved in tumorigenesis .

Case Studies

  • Study on ALK5 Inhibition :
    • A derivative demonstrated significant inhibition of ALK5 autophosphorylation and reduced NIH3T3 cell activity with an IC50 value of 25 nM. This suggests a promising pathway for therapeutic applications in cancer treatment .
  • Toxicological Assessments :
    • Toxicological studies on related compounds have indicated favorable safety profiles with no significant adverse effects at therapeutic doses, highlighting the importance of further exploring this compound's safety and efficacy .

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